2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a complex organic compound featuring a combination of furan, thiophene, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with an ethoxyacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular players involved.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide
- 2-ethoxy-N-(2-(thiophen-3-yl)-2-hydroxyethyl)acetamide
- N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
Uniqueness
2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide stands out due to its unique combination of furan and thiophene rings, which impart distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-ethoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-2-18-8-13(16)15-10-14(17,11-5-7-20-9-11)12-4-3-6-19-12/h3-7,9,17H,2,8,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJFXBGBDQFUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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